Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Antibacterial Phenylalanyl-tRNA synthetase Structure-Activity Relationship

Methyl 4-[(3-chlorophenyl)methoxy]benzoate (CAS 84403-77-0) is a benzyl phenyl ether (BPE) with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol. It features a meta-chlorobenzyl ether linked to a methyl benzoate head group.

Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
CAS No. 84403-77-0
Cat. No. B3157004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3-chlorophenyl)methoxy]benzoate
CAS84403-77-0
Molecular FormulaC15H13ClO3
Molecular Weight276.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H13ClO3/c1-18-15(17)12-5-7-14(8-6-12)19-10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3
InChIKeyMWXJGMLEBMTAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Methyl 4-[(3-chlorophenyl)methoxy]benzoate (CAS 84403-77-0): Core Structure and Benchmark Profile


Methyl 4-[(3-chlorophenyl)methoxy]benzoate (CAS 84403-77-0) is a benzyl phenyl ether (BPE) with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol . It features a meta-chlorobenzyl ether linked to a methyl benzoate head group. This compound is a key member of a series identified as potent inhibitors of bacterial phenylalanyl-tRNA synthetase (PheRS), a validated antibacterial target [1]. Commercially, it is typically offered at ≥90% purity and serves as a critical scaffold intermediate in medicinal chemistry campaigns targeting aminoacyl-tRNA synthetases.

Why Generic BPE Analogs Cannot Replace Methyl 4-[(3-chlorophenyl)methoxy]benzoate in PheRS-Targeted Programs


Within the benzyl phenyl ether (BPE) class, minor structural modifications lead to catastrophic loss of antibacterial target engagement. The meta-chloro substitution on the tail ring and the methyl ester head group are both critical for maintaining nanomolar potency and ligand efficiency against bacterial phenylalanyl-tRNA synthetase (PheRS) [1]. The seminal SAR study by Montgomery et al. explicitly identifies m-Cl as a preferred group for the tail ring, demonstrating that alternative substitution patterns fail to achieve comparable enzyme inhibition [1]. Furthermore, replacing the methyl ester head group with larger amides or sulfonamides, while sometimes tolerated, frequently reduces ligand efficiency (LE) from the benchmark of 0.52 (HI LE) achieved by the methyl ester scaffold [1]. Generic substitution with unsubstituted benzyl, para-chloro, or dichloro analogs, or with alternative ester/amide head groups, therefore undermines the carefully optimized pharmacophore required for PheRS inhibition and downstream antibacterial activity.

Methyl 4-[(3-chlorophenyl)methoxy]benzoate: Quantitative Differentiation Evidence vs. Structural Analogs


Meta-Chloro Substitution Confers Superior PheRS Inhibition vs. Para-Chloro or Unsubstituted Analogs

The target compound's defining structural feature is the meta-chlorine on the benzyl tail ring. The foundational SAR study for this series explicitly identifies m-Cl as one of only two preferred tail ring substituents (m-Cl or m,p-F,F) for achieving nanomolar PheRS inhibition [1]. Analogs lacking this substitution pattern, including unsubstituted benzyl or para-chloro compounds, were deprioritized during optimization due to insufficient potency. The competitive binding mechanism of BPEs, which is competitive with phenylalanine and uncompetitive with ATP [2], requires precise spatial orientation of the chlorophenyl group within the PheRS active site.

Antibacterial Phenylalanyl-tRNA synthetase Structure-Activity Relationship

Methyl Ester Head Group Delivers Superior Ligand Efficiency Compared to the HTS Lead's Head Group

The replacement of the original HTS lead's head group with a simple methyl ester (as present in the target compound) significantly improved ligand efficiency. The HTS lead (compound 1) had a Haemophilus influenzae PheRS ligand efficiency (HI LE) of 0.34 and a Streptococcus pneumoniae PheRS ligand efficiency (SP LE) of 0.29 [1]. The methyl ester analog (designated compound 6 in the study, structurally corresponding to the target compound's core scaffold) achieved HI LE = 0.52 and SP LE = 0.47, representing a 53% and 62% improvement in ligand efficiency, respectively [1]. This improvement was attributed to the removal of extraneous molecular weight while retaining or enhancing target potency.

Ligand efficiency PheRS inhibitor Medicinal chemistry optimization

Single Chlorine Substitution on the Central Ring Dramatically Modulates PheRS Potency: Comparison with the 3-Chloro Analog

Introducing an additional chlorine at the 3-position of the central benzoate ring produces methyl 3-chloro-4-[(3-chlorophenyl)methoxy]benzoate (CAS 1135439-47-2), a compound with a reported Ki of 17 nM against bacterial PheRS (EC 6.1.1.20) [1]. While the target compound lacks this central ring chlorine, the data highlights that this position is a critical SAR handle: the absence of the 3-chloro substituent in Methyl 4-[(3-chlorophenyl)methoxy]benzoate renders it a distinct chemical entity with differentiated potency, selectivity, and physicochemical properties (e.g., LogP, solubility) [2]. Researchers must select the appropriate central-ring substitution based on the desired balance of potency and drug-like properties.

Benzyl phenyl ether PheRS Ki Central ring substitution

Validated Purity Benchmark: Commercial Availability at ≥98% Enables Reproducible SAR Studies

The compound is commercially available from multiple vendors with certified purity levels. Sigma-Aldrich offers the compound at 90% purity , while ChemScene provides it at ≥98% purity (Cat. No. CS-0580004) with recommended storage at 2-8°C sealed in dry conditions . This establishes a purity threshold that directly impacts the reliability of biological assay data. In contrast, the closely related analog methyl 3-chloro-4-[(3-chlorophenyl)methoxy]benzoate (CAS 1135439-47-2) has limited commercial availability and purity documentation , creating a practical procurement advantage for the target compound in SAR expansion studies.

Chemical purity Quality control BPE scaffold procurement

Methyl Ester Moiety Provides Synthetic Versatility as a Handle for Further Derivatization

The methyl ester group serves as both a potency-enhancing head group and a synthetic handle for further elaboration. Montgomery et al. demonstrated that the methyl ester can be converted to oxadiazole bioisosteres (e.g., compound 41) which maintain high potency against HI and SP PheRS while potentially improving in vivo stability [1]. The paper explicitly notes that oxadiazole 41 was designed to be more stable than methyl ester 6 in vivo [1]. This dual role—active pharmacophore and versatile synthetic intermediate—distinguishes the methyl ester scaffold from amide or sulfonamide head groups, which lack the same facility for bioisosteric replacement.

Synthetic intermediate Prodrug design Medicinal chemistry

Optimal Use Cases for Methyl 4-[(3-chlorophenyl)methoxy]benzoate in Antibacterial Drug Discovery and Chemical Biology


Hit-to-Lead Optimization of Bacterial PheRS Inhibitors

The compound's validated ligand efficiency (HI LE = 0.52, SP LE = 0.47) and established SAR [1] make it the preferred starting scaffold for teams optimizing bacterial phenylalanyl-tRNA synthetase inhibitors. Its methyl ester head group enables systematic bioisostere exploration (e.g., oxadiazole replacement) while maintaining target engagement, as demonstrated by the Pfizer team's successful conversion to compound 41 [1].

Antibacterial Resistance Profiling and Selectivity Assessment

The compound's defined mechanism of action—competitive with phenylalanine and uncompetitive with ATP at PheRS [1]—enables its use as a reference inhibitor in resistance mechanism studies. The availability of high-purity material (≥98%) ensures reproducibility in minimum inhibitory concentration (MIC) determinations against efflux-pump deficient Haemophilus influenzae and Streptococcus pneumoniae strains, as employed in the original SAR study [1].

Synthetic Methodology Development for Benzyl Phenyl Ether Libraries

The well-characterized synthesis of this compound, involving base-mediated coupling of 4-hydroxybenzoic acid with 3-chlorobenzyl chloride followed by esterification [1], provides a robust platform for developing parallel synthesis or flow chemistry approaches to generate BPE libraries. Its commercial availability at scale from Key Organics (via Sigma-Aldrich) further supports its use as a reference standard in reaction optimization studies.

Structural Biology and Co-crystallization Studies of PheRS

Given the compound's nanomolar biochemical potency and well-defined competitive binding mode [1], it is suitable as a tool ligand for co-crystallization or cryo-EM studies of bacterial PheRS. The meta-chlorobenzyl moiety provides distinct electron density for unambiguous binding pose determination, facilitating structure-based drug design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.